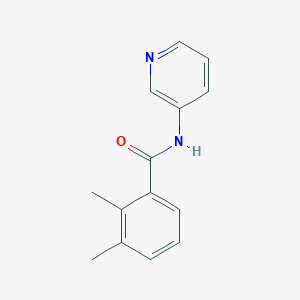

2,3-dimethyl-N-pyridin-3-ylbenzamide

Description

Properties

IUPAC Name |

2,3-dimethyl-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-3-7-13(11(10)2)14(17)16-12-6-4-8-15-9-12/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUXTNAWTWESLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-pyridin-3-ylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient coupling agents or catalysts, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2,3-Dimethyl-N-pyridin-3-ylbenzamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

Electronic and Steric Effects

- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl () alters hydrogen-bonding and dipole interactions. The 3-position may enhance binding to biological targets with complementary π-stacking surfaces .

Q & A

Q. What are the standard synthetic routes for preparing 2,3-dimethyl-N-pyridin-3-ylbenzamide, and what reagents are typically involved?

The compound is synthesized via amide bond formation between 2,3-dimethylbenzoic acid derivatives and 3-aminopyridine. A common method involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with the amine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or tetrahydrofuran are typically used. Purity is confirmed via HPLC and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm regiochemistry and substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Infrared (IR) spectroscopy to verify amide C=O stretching (~1650–1700 cm⁻¹).

- HPLC with UV detection for purity assessment (>95% is standard for research-grade compounds) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Accelerated degradation studies (e.g., exposure to light, humidity, or elevated temperatures) monitored via HPLC.

- Long-term storage trials at –20°C or 4°C with periodic purity checks .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?

Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- 2D NMR experiments (e.g., NOESY or ROESY) to confirm spatial proximity of protons.

- X-ray crystallography for unambiguous structural determination (e.g., as demonstrated for fluorinated benzamide analogs in and ).

- Computational modeling (DFT calculations) to predict NMR chemical shifts or compare with experimental data .

Q. What strategies optimize the synthetic yield of this compound when scaling up reactions?

Critical factors include:

- Catalyst screening (e.g., DMAP for acyl chloride reactions).

- Solvent optimization (e.g., switching to DMF for better solubility of intermediates).

- Stepwise temperature control (e.g., cooling during exothermic steps).

- Flow chemistry approaches to improve mixing and heat dissipation .

Q. How can computational methods predict the biological targets of this compound?

- Molecular docking against protein databases (e.g., PDB) to identify binding pockets.

- Molecular dynamics (MD) simulations to assess binding stability.

- Pharmacophore modeling to align compound features with known bioactive scaffolds (e.g., imidazopyridine derivatives in ) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

SAR studies should:

- Systematically vary substituents (e.g., methyl groups on the benzene ring or pyridine nitrogen).

- Incorporate bioisosteric replacements (e.g., replacing pyridine with thiazole).

- Evaluate in vitro activity (e.g., enzyme inhibition assays) paired with computational ADMET predictions .

Methodological Guidance

Q. How should researchers address low solubility in biological assays for this hydrophobic benzamide derivative?

- Use co-solvents (e.g., DMSO ≤1% v/v) with controls for solvent effects.

- Nanoparticle encapsulation (e.g., liposomes) to enhance aqueous dispersion.

- Prodrug strategies (e.g., phosphate ester derivatization) for improved bioavailability .

Q. What are best practices for validating synthetic intermediates to avoid downstream impurities?

Q. How can crystallographic data from related compounds (e.g., fluorinated benzamides) inform structural analysis of this compound?

- Compare unit cell parameters and hydrogen-bonding networks (e.g., ’s C=O···H–N interactions).

- Use Powder X-ray Diffraction (PXRD) to assess polymorphism risks.

- Leverage Cambridge Structural Database (CSD) entries for analogous compounds to predict packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.